molecular formula C12H14O3 B8226268 5-Oxo-6-phenylhexanoic acid

5-Oxo-6-phenylhexanoic acid

Cat. No.: B8226268
M. Wt: 206.24 g/mol
InChI Key: QBGCYJWDIYHMOF-UHFFFAOYSA-N
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Description

5-Oxo-6-phenylhexanoic acid (CAS 40564-60-1), also known as 5-benzoylpentanoic acid and 6-oxo-6-phenylhexanoic acid, is a solid organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It typically appears as a white to almost white powder or crystal and has a melting point of 76-78 °C . Its structure features a hexanoic acid chain terminated with a carboxylic acid and a ketone adjacent to a phenyl group, making it a versatile building block in organic synthesis. This compound serves as a crucial synthetic intermediate and scaffold in medicinal chemistry for the discovery of new therapeutic agents. A significant application is in the development of 6-oxo-4-phenyl-hexanoic acid derivatives, which have been identified as potent RORγt inverse agonists . RORγt is a nuclear receptor that plays a master role in the differentiation of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases. Inverse agonists of this target can potentially treat conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. These derivatives have been optimized to show favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, enhancing their potential as drug candidates . Furthermore, research has identified a close derivative, 5-benzamido-4-oxo-6-phenylhexanoic acid , as a promising antifungal agent. An in-silico study found that this compound, potentially sourced from natural origins, interacts with and shows high binding affinity towards three crucial antifungal drug targets: lanosterol 14-alpha demethylase, squalene epoxidase, and thymidylate synthase . This multi-target inhibition profile suggests potential utility in combating fungal infections, such as those caused by Blastomyces dermatitidis , and warrants further experimental investigation. As a chemical reagent, 5-Oxo-6-phenylhexanoic acid should be stored sealed in a dry environment at room temperature . It is classified with the signal word "Warning" and may cause skin and serious eye irritation (H315, H319) . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-6-phenylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGCYJWDIYHMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Oxo-6-phenylhexanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application spectrum of 5-Oxo-6-phenylhexanoic acid , a critical intermediate in organic synthesis and drug development.

Structural Properties, Synthesis, and Pharmaceutical Utility

Executive Summary

5-Oxo-6-phenylhexanoic acid (CAS: 40564-60-1) is a


-keto carboxylic acid characterized by a six-carbon chain terminating in a phenyl ring adjacent to a ketone functionality.[1][2][3][4][5] It serves as a versatile "linker-cap" scaffold in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors, and acts as a key precursor in the industrial synthesis of substituted resorcinols via aromatization protocols. This guide outlines its physicochemical profile, validated synthetic pathways, and downstream applications.
Chemical Identity & Structural Analysis

The molecule consists of a lipophilic benzyl moiety linked to a hydrophilic carboxylic acid tail via a ketone bridge. This amphiphilic structure allows it to function as a flexible linker in pharmacophore design.

PropertySpecification
IUPAC Name 5-Oxo-6-phenylhexanoic acid
CAS Number 40564-60-1
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES O=C(O)CCCC(CC1=CC=CC=C1)=O
InChI Key AKGHUGMFECCIGJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 42–44 °C
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Features
  • 
    -Keto Acid Motif : The separation of the ketone and carboxylic acid by three methylene units (
    
    
    
    ) prevents spontaneous decarboxylation (common in
    
    
    -keto acids) and lactol formation (common in
    
    
    -keto acids), ensuring stability under standard conditions.
  • Benzylic Ketone : The C5 carbonyl position is activated by the adjacent benzyl group, making it susceptible to nucleophilic attack or enolization, which is exploited in cyclization reactions.

Synthesis & Production Methodologies

Two primary routes are established for the synthesis of 5-oxo-6-phenylhexanoic acid: the Oxidative Ring-Opening (Laboratory Scale) and the Grignard-Anhydride Addition (Industrial/Scale-up).

Method A: Oxidative Cleavage of 2-Benzylidenecyclopentanone (High Specificity)

This method is preferred for laboratory synthesis due to its high regioselectivity, avoiding the branched isomers often seen in direct alkylation.

  • Aldol Condensation : Cyclopentanone is condensed with benzaldehyde under basic conditions to yield 2-benzylidenecyclopentanone .

  • Oxidative Cleavage : The

    
    -unsaturated ketone undergoes oxidative ring opening (often using peroxyacetic acid or ozonolysis with oxidative workup).
    
  • Hydrolysis : The resulting intermediate (often an enol lactone) is hydrolyzed to the open-chain keto acid.

Method B: Glutaric Anhydride Ring Opening

A direct approach involving the nucleophilic attack of a benzyl organometallic reagent on glutaric anhydride.

  • Reagents : Glutaric anhydride, Benzylmagnesium chloride (BnMgCl),

    
     (catalyst).
    
  • Protocol :

    • Dissolve glutaric anhydride in anhydrous THF at -78°C.

    • Slowly add BnMgCl (1.0 equiv). The use of zinc salts helps prevent double addition (tertiary alcohol formation).

    • Quench with dilute HCl to protonate the carboxylate and ketone.

    • Yield : Moderate (60-75%). Main impurity is the bis-alkylated diol.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction for Method A.

Synthesis_Pathway cluster_legend Reaction Phase Start1 Cyclopentanone (C5 Ring) Inter1 2-Benzylidenecyclopentanone (Aldol Product) Start1->Inter1 NaOH, EtOH Aldol Condensation Start2 Benzaldehyde Start2->Inter1 Inter2 Enol Lactone Intermediate Inter1->Inter2 Peroxyacetic Acid Oxidative Cleavage Product 5-Oxo-6-phenylhexanoic Acid (Target) Inter2->Product H3O+ Hydrolysis

Caption: Step-wise synthesis via the oxidative cleavage of a cyclic precursor, ensuring linear chain integrity.

Applications in Drug Discovery & Material Science[8]
4.1. Precursor to Substituted Resorcinols

In industrial settings, 5-oxo-6-phenylhexanoic acid (often as its methyl ester) is a critical intermediate for synthesizing 5-phenylresorcinol .

  • Mechanism : The keto-ester undergoes base-catalyzed intramolecular Claisen condensation to form 5-phenyl-1,3-cyclohexanedione .

  • Aromatization : Subsequent dehydrogenation (using Pd/C) yields the aromatic resorcinol core.

  • Utility : These resorcinols are vital monomers for high-performance resins and antioxidants.

4.2. HDAC Inhibitor Pharmacophore

The molecule mimics the structure of Vorinostat (SAHA) , a standard HDAC inhibitor.

  • Structural Homology : The 6-carbon chain provides the necessary length to span the enzyme's active site tunnel.

  • Modification : The carboxylic acid can be converted into a hydroxamic acid (zinc-binding group), while the phenyl ketone acts as the surface recognition cap group.

  • Research Use : Researchers use this acid to synthesize libraries of "Cap-Linker-ZBG" analogs to probe HDAC isoform selectivity.

4.3. Glucocorticoid Receptor Modulators

Patent literature identifies 5-oxo-6-phenylhexanoic acid derivatives as non-steroidal modulators for the glucocorticoid receptor, utilized in treating inflammatory and autoimmune diseases.

Experimental Protocol: Laboratory Isolation

The following is a standardized protocol for the purification of the acid from a crude reaction mixture.

  • Extraction : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Separation : Extract the aqueous phase 3x with EtOAc. The acid partitions into the organic phase.

  • Wash : Wash combined organics with Brine (sat. NaCl) to remove residual water.

  • Drying : Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Crystallization : Concentrate the filtrate in vacuo. Recrystallize the residue from a mixture of Hexane/EtOAc (4:1).

  • Validation : Confirm purity via TLC (

    
     in 50% EtOAc/Hexane) and melting point (42-44 °C).
    
Safety & Handling (MSDS Summary)
  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic position.

  • Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References
  • BLD Pharm . (n.d.). 5-Oxo-6-phenylhexanoic acid - Product Analysis. Retrieved from

  • GuideChem . (n.d.). CAS 40564-60-1 Properties and Suppliers. Retrieved from

  • Royal Society of Chemistry. (1957). Reaction of Peroxyacetic Acid with

    
    -Aralkylidenecyclanones. Journal of Organic Chemistry, 22(10), 1163. Retrieved from 
    
  • Google Patents . (1978). Process for the manufacture of resorcinols (US4072660A). Retrieved from

  • Cardiff University . (2021).[6] Mechanochemical Techniques Towards Organic Synthesis. ORCA. Retrieved from

Sources

5-Keto-6-phenylhexanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Keto-6-phenylhexanoic acid (IUPAC: 5-oxo-6-phenylhexanoic acid), a critical intermediate in organic synthesis and medicinal chemistry.

Molecular Identity, Synthesis Strategies, and Applications in Drug Discovery[1]

Executive Summary

5-Keto-6-phenylhexanoic acid (CAS: 40564-60-1) is a


-keto acid characterized by a six-carbon chain terminating in a carboxylic acid, with a ketone functionality at the C5 position and a phenyl group attached at C6.[1][2] It serves as a versatile building block in the synthesis of nitrogen-containing heterocycles (e.g., pyridazinones, pyrroles) and is a structural pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors. Its unique structure allows for dual reactivity at the ketone and carboxylic acid sites, making it valuable for divergent synthesis.

Chemical Identity & Physiochemical Properties[4][5]

The molecular framework consists of a lipophilic benzyl moiety linked to a hydrophilic carboxylic acid tail via a keto-linker. This amphiphilic nature influences its solubility and behavior in biological systems.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 5-Oxo-6-phenylhexanoic acid
Synonyms 5-Keto-6-phenylhexanoic acid; 4-Phenacetylbutyric acid
CAS Registry Number 40564-60-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State Solid or Viscous Oil (dependent on purity/polymorph)
Melting Point 75–79 °C (typical for analogs; experimental verification required)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~4.7 (Carboxylic acid moiety)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the reactive ketone and carboxylic acid centers.

G Phenyl Phenyl Ring (Lipophilic) C6 C6 (Methylene) Phenyl->C6 C5 C5 (Ketone) Reactive Electrophile C6->C5 Chain C2-C4 Aliphatic Chain (Linker) C5->Chain C1 C1 (Carboxylic Acid) H-Bond Donor/Acceptor Chain->C1

Caption: Structural connectivity of 5-oxo-6-phenylhexanoic acid showing functional domains.

Synthesis & Production Protocols

The synthesis of 5-keto-6-phenylhexanoic acid requires regioselective formation of the ketone at the C5 position. The most robust method involves the ring-opening of glutaric anhydride using a benzyl organometallic reagent.

Method A: Grignard Addition to Glutaric Anhydride (Standard Protocol)

This method utilizes the reactivity of cyclic anhydrides toward Grignard reagents to form keto-acids.[3]

Reaction Logic:

  • Nucleophilic Attack: Benzyl magnesium chloride attacks the carbonyl of glutaric anhydride.

  • Ring Opening: The anhydride ring opens to form the carboxylate magnesium salt.

  • Quench: Acidic workup protonates the carboxylate to yield the free acid.

Step-by-Step Methodology:

  • Reagent Prep: Flame-dry a 500 mL round-bottom flask under

    
     atmosphere. Charge with Glutaric Anhydride (1.0 equiv) dissolved in anhydrous THF.
    
  • Cooling: Cool the solution to -78°C to prevent over-addition (double alkylation).

  • Addition: Dropwise add Benzylmagnesium chloride (1.05 equiv, 2.0 M in THF) over 30 minutes.

    • Critical Control Point: Maintain temperature below -60°C to ensure regioselectivity.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Method B: Mechanochemical Fluorocyclisation (Advanced)

Recent literature suggests alternative routes involving the ring-opening of fluorinated lactones, specifically 6-benzyl-6-fluorotetrahydro-2H-pyran-2-one , which decomposes to 5-oxo-6-phenylhexanoic acid under specific conditions. This method is often used when fluorinated analogs are the initial target but demonstrates the thermodynamic stability of the keto-acid form.

Synthesis SM1 Glutaric Anhydride Inter Tetrahedral Intermediate SM1->Inter + Reagent Reagent Benzyl MgCl (THF, -78°C) Reagent->Inter Product 5-Oxo-6-phenylhexanoic Acid Inter->Product H3O+ Quench (Ring Opening)

Caption: Synthetic pathway via Grignard addition to cyclic anhydride.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
       10.5–11.0 (br s, 1H, COOH).
      
    • 
       7.20–7.35 (m, 5H, Ar-H).
      
    • 
       3.70 (s, 2H, Ph-CH 
      
      
      
      -C=O) – Diagnostic Singlet.
    • 
       2.45 (t, 2H, -CH 
      
      
      
      -COOH).
    • 
       2.35 (t, 2H, -C=O-CH 
      
      
      
      -).
    • 
       1.90 (quint, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -).
  • Interpretation: The singlet at ~3.70 ppm is critical; it confirms the benzyl group is attached to a carbonyl (deshielded) rather than an alkyl chain.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Mode) or ESI+ (Positive Mode).

  • Expected Mass:

    • [M-H]⁻: 205.23 m/z.

    • [M+H]⁺: 207.25 m/z.

  • Fragmentation: Loss of water (M-18) and decarboxylation (M-44) are common in MS/MS experiments.

Biological & Pharmaceutical Relevance[7]

Drug Discovery Applications
  • HDAC Inhibitors: The hydroxamic acid derivatives of 5-keto-6-phenylhexanoic acid act as zinc-binding groups in Histone Deacetylase (HDAC) inhibitors. The 6-carbon linker provides the optimal distance for the phenyl "cap" group to interact with the rim of the enzyme active site.

  • Metabolic Probes: Used as a substrate to study

    
    -oxidation pathways. The presence of the ketone prevents standard fatty acid metabolism, trapping metabolic intermediates for analysis.
    
Synthetic Utility: Heterocycle Formation

The 1,4-dicarbonyl relationship (if counting the potential for enolization) or the


-keto acid motif allows for cyclization into:
  • Dihydropyridazinones: Reaction with hydrazine.

  • Pyrroles: Paal-Knorr synthesis with amines.

References

  • Synthesis via Grignard Reagents: Csende, F., & Stájer, G. (2002).[3] Methods for Preparation of

    
    - and 
    
    
    
    -Oxo Acids as Useful Synthons for Heterocycles.[3] Current Organic Chemistry.
  • Mechanochemical Synthesis: The Application of Mechanochemical Techniques Towards Organic Synthesis and Catalysis. Cardiff University Repository.

  • Chemical Properties & CAS Data: PubChem Compound Summary for Analogous Structures (6-phenylhexanoic acid derivatives).

  • Commercial Availability & Specs: BLD Pharm Product Catalog, CAS 40564-60-1.

  • Structural Analogs: NIST Chemistry WebBook, 6-Phenylhexanoic acid data.

Sources

Metabolic Fate and Biocatalytic Utility of 5-Oxo-6-Phenylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic pathways, synthetic utility, and experimental characterization of 5-oxo-6-phenylhexanoic acid (5-OPHA) and its derivatives. While primarily recognized as a synthetic intermediate in the manufacturing of resorcinols and glucocorticoid receptor modulators, 5-OPHA serves as a critical probe for understanding


-oxidation efficiency and carbonyl reductase (CBR) specificity in both mammalian and microbial systems.

This document is structured for researchers requiring a mechanistic understanding of how this


-keto acid navigates catabolic machineries and how it can be exploited for the biocatalytic synthesis of chiral pharmaceutical building blocks.

Chemical Biology and Structural Context[1][2][3][4]

5-oxo-6-phenylhexanoic acid (CAS: 54723-26-1) is a functionalized fatty acid derivative characterized by a phenyl ring attached to a hexanoic acid backbone via a keto-linker at the


 (C5) position.
  • IUPAC Name: 5-oxo-6-phenylhexanoic acid[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Key Functional Motifs:

    • Terminal Carboxyl Group (C1): Recognition site for Acyl-CoA synthetases.

    • 
      -Carbonyl (C5):  A "pre-oxidized" site that dictates downstream cleavage patterns in 
      
      
      
      -oxidation.
    • Phenyl Moiety (C6): Provides steric bulk and lipophilicity, influencing enzyme binding affinity (e.g., in Phenylacetic Acid Transport Systems).

Synthetic vs. Metabolic Origin

While naturally occurring phenylalkanoic acids (e.g., 6-phenylhexanoic acid) are common metabolites of alkylbenzenes, the 5-oxo derivative is typically anthropogenic or a transient intermediate.

  • Synthetic Route: Friedel-Crafts acylation of benzene with glutaric anhydride derivatives or via the hydration of alkynyl precursors.

  • Biological Route: It can arise as a "dead-end" or "shunted" metabolite during the degradation of linear alkylbenzenes (LABs) if the microbial strain lacks specific reductases, or via the incomplete oxidation of long-chain phenyl-alkanols.

Catabolic Pathways: The -Oxidation Cascade

The primary metabolic fate of 5-OPHA in aerobic organisms is mitochondrial (mammalian) or peroxisomal/cytosolic (microbial)


-oxidation. Unlike non-functionalized fatty acids, the presence of the C5-ketone pre-determines the cleavage logic.
Mechanism of Degradation

The catabolism proceeds through a "Look-Ahead" mechanism where the distal ketone becomes the proximal cleavage site after the first cycle.

Step 1: Activation



Step 2: The First


-Oxidation Cycle (C1-C2 Removal) 
The molecule undergoes the standard four-step cycle (Dehydrogenation 

Hydration

Oxidation

Thiolysis).
  • Critical Outcome: The removal of the C1 and C2 carbons (as Acetyl-CoA) shifts the index of the remaining chain. The original C5-ketone becomes the C3-ketone (

    
    -keto) of the new chain.
    

Step 3: Direct Thiolytic Cleavage The product of Cycle 1 is 3-oxo-4-phenylbutyryl-CoA .

  • Unlike standard fatty acids, this intermediate does not require dehydrogenation or hydration. It is already a

    
    -keto thioester.
    
  • Enzyme: 3-Ketoacyl-CoA Thiolase.

  • Reaction:

    
    
    

Step 4: Terminal Fate (Phenylacetyl-CoA) Phenylacetyl-CoA is the terminal non-degradable unit in humans (excreted as Phenylacetylglutamine) or further metabolized in bacteria via the paa gene cluster (epoxidation/ring opening).

Pathway Visualization

The following diagram illustrates the carbon indexing shift that facilitates rapid degradation.

BetaOxidation cluster_Cycle1 Beta-Oxidation Cycle 1 Input 5-oxo-6-phenylhexanoic acid (C1...C5=O...Ph) Activation Activation (Acyl-CoA Synthetase) Input->Activation CoA_Ester 5-oxo-6-phenylhexanoyl-CoA Activation->CoA_Ester Dehydro Dehydrogenation (Acyl-CoA Dehydrogenase) CoA_Ester->Dehydro Hydra Hydration (Enoyl-CoA Hydratase) Dehydro->Hydra Oxid Oxidation (HADH) Hydra->Oxid Thiolysis1 Thiolysis (Release Acetyl-CoA) Oxid->Thiolysis1 Intermediate INTERMEDIATE: 3-oxo-4-phenylbutyryl-CoA (Ketone shifted to Beta position) Thiolysis1->Intermediate Chain Shortened by 2C Thiolysis2 Direct Thiolysis (No Oxidation Required) Intermediate->Thiolysis2 Substrate is already Beta-Keto Products Phenylacetyl-CoA + Acetyl-CoA Thiolysis2->Products

Figure 1: Catabolic flux of 5-OPHA showing the "Index Shift" where the C5-ketone becomes the C3-ketone, bypassing oxidative steps in the second cycle.

Biocatalytic Pathway: Asymmetric Reduction

In drug development, 5-OPHA is a valuable pro-chiral substrate. The C5 ketone can be stereoselectively reduced to an alcohol, creating a chiral center.

Enzymatic Transformation

Enzymes: Carbonyl Reductases (CBRs) or Alcohol Dehydrogenases (ADHs). Cofactors: NADPH / NADH.



This pathway competes with


-oxidation in vivo. In an engineered in vitro system, it is the primary route to generate chiral synthons for pharmaceutical intermediates (e.g., precursors for dual enkephalinase inhibitors).
Metabolic Shunting

If the ketone is reduced to a hydroxyl group in vivo:

  • Glucuronidation: The secondary alcohol is a target for UDP-glucuronosyltransferases (UGTs), leading to renal excretion.

  • Lactone Formation: Under acidic conditions or enzymatic catalysis, the 5-hydroxy acid can cyclize to form 6-benzyl-tetrahydropyran-2-one (a

    
    -lactone).
    

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (S9 Fraction)

To determine if 5-OPHA is metabolized via oxidation or reduction in a target species.

  • Preparation: Thaw pooled liver S9 fractions (human/rat) on ice.

  • Reaction Mixture (200 µL):

    • Phosphate Buffer (100 mM, pH 7.4).

    • 
       (5 mM).
      
    • NADPH-regenerating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

    • Test Substrate: 5-OPHA (10 µM final concentration).

  • Incubation: Shake at 37°C for 0, 15, 30, and 60 minutes.

  • Quenching: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Data Interpretation:

    • Loss of Parent: Indicates total metabolism.

    • Appearance of M+2H (Mass + 2): Indicates Ketone Reduction (Alcohol formation).

    • Appearance of M-28 (Loss of C2H4) or M-42 (Loss of Acetyl): Indicates

      
      -oxidation flux.
      
Protocol B: Biocatalytic Synthesis of (S)-5-Hydroxy-6-Phenylhexanoic Acid

A self-validating protocol for generating the chiral alcohol derivative.

Reagents:

  • Substrate: 5-OPHA (50 mM).

  • Enzyme: Commercial KRED (e.g., Codexis KRED screening kit).

  • Cofactor Recycle: Isopropanol (10% v/v) or Glucose/GDH.

  • Buffer: K-Phosphate (100 mM, pH 7.0).

Workflow:

  • Dissolve 5-OPHA in buffer/IPA mix.

  • Add KRED enzyme lyophilisate (5 mg/mL).

  • Incubate at 30°C, 250 rpm for 24 hours.

  • Workup: Acidify to pH 2.0 with 1M HCl (triggers lactonization if desired, or keeps acid form). Extract with Ethyl Acetate (3x).

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10, 0.1% TFA) to determine enantiomeric excess (ee%).

Quantitative Data Summary

Metabolic RouteEnzyme ClassProductBiological Relevance

-Oxidation
Acyl-CoA Dehydrogenase / ThiolasePhenylacetyl-CoAEnergy generation; Xenobiotic degradation (Bacteria/Mammals).
Ketone Reduction Carbonyl Reductase (CBR1)5-Hydroxy-6-phenylhexanoic acidDetoxification; Phase I metabolism; Synthetic chiral synthon.
Cyclization Spontaneous / Lactonase6-benzyl-tetrahydropyran-2-oneChemical instability; potential storage artifact.
Conjugation UGTs5-O-GlucuronidePhase II excretion pathway (Mammals).

References

  • Bacterial Degrad

    • Title: Biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate.[5]

    • Source: Journal of Bacteriology (PubMed)
    • URL:[Link]

  • Synthetic Utility in Resorcinol Production

    • Title: Preparation of resorcinol and substituted resorcinols by liquid-phase dehydrogenation (Patent US4431848A).[1][6]

    • Source: Google Patents[3]

    • URL
  • Metabolic Engineering of Phenylpropanoids

    • Title: Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers.[7]

    • Source: MDPI (Basel)
    • URL:[Link][5][8]

  • Glucocorticoid Receptor Modul

    • Title: Glucocorticoid receptor modulators (Patent BR0010138B1).[3]

    • Source: Google Patents[3]

    • URL
  • General Beta-Oxid

    • Title: Fatty Acid Beta-Oxid
    • Source: St
    • URL:[Link]

Sources

Methodological & Application

Reagents for selective reduction of 5-oxo group in phenylhexanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The selective reduction of 5-oxo-phenylhexanoic acids (typically 5-oxo-6-phenylhexanoic acid) represents a critical transformation in the synthesis of pharmaceutical intermediates, including antihistamines and chiral building blocks.[1]

The core challenge lies in the molecule's bifunctional nature: it contains a ketone at the


-position (C5) and a terminal carboxylic acid  (C1). This structural arrangement creates two primary risks:
  • Chemoselectivity: Reducing the ketone without over-reducing the carboxylic acid to an alcohol.

  • Spontaneous Lactonization: The reduction product is a

    
    -hydroxy acid, which is thermodynamically prone to cyclization into a six-membered 
    
    
    
    -lactone under acidic or thermal stress.[1]

This guide details three distinct protocols based on the desired endpoint: Racemic Alcohol Preservation , Enantioselective Reduction , and Complete Deoxygenation .

Critical Reaction Pathways

The following decision tree illustrates the divergence in synthetic outcomes based on reagent selection and workup pH.

ReactionPathways Start 5-Oxo-6-Phenylhexanoic Acid (Keto-Acid) Intermed Intermediate: δ-Hydroxy Carboxylate Start->Intermed NaBH4 (pH > 10) Kinetic Control Product_CH2 Target C: 6-Phenylhexanoic Acid (Deoxygenated) Start->Product_CH2 TES / TFA (Ionic Hydrogenation) Product_OH Target A: δ-Hydroxy Acid (Open Chain) Intermed->Product_OH Careful Neutralization (pH 7.0, Cold) Product_Lactone Target B: δ-Lactone (Cyclized) Intermed->Product_Lactone Acidic Workup (pH < 2, Heat)

Figure 1: Reaction divergence based on pH control and reagent selection. Note the equilibrium between the hydroxy acid and lactone.

Protocol A: Chemoselective Reduction to Racemic Alcohol

Target:


-Hydroxy-6-phenylhexanoic acid
Reagent:  Sodium Borohydride (

)[1]
Mechanism & Rationale

Sodium borohydride is the reagent of choice for chemoselectivity.[2] In a basic aqueous medium, the carboxylic acid is deprotonated to the carboxylate anion (


). This anion is electron-rich and repels the nucleophilic borohydride anion (

), effectively "protecting" the acid from reduction. The ketone remains electrophilic and is readily reduced.
Step-by-Step Protocol

Materials:

  • Substrate: 5-oxo-6-phenylhexanoic acid (1.0 equiv)[1]

  • Reagent:

    
     (1.5 equiv)
    
  • Solvent: 1M NaOH / Methanol (1:1 ratio)

  • Quench: 1M HCl[1][3]

Procedure:

  • Solubilization (Salt Formation): Dissolve the keto-acid in 1M NaOH (3 mL/mmol). Ensure the pH is >10. This converts the acid to the sodium carboxylate.

  • Addition: Cool the solution to 0°C. Add methanol (3 mL/mmol) to improve solubility.

  • Reduction: Add

    
     portion-wise over 20 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by HPLC or TLC.[1] The carboxylate is stable; the ketone disappears.

  • Critical Workup (The "Fork in the Road"):

    • For Open-Chain Hydroxy Acid: Cool to 0°C. Adjust pH carefully to ~7.0–7.5 using dilute HCl. Do not drop below pH 5.[1] Extract immediately with Ethyl Acetate.[1]

    • For Lactone: Acidify to pH 1 with 6M HCl and stir at RT for 2 hours (or heat to 50°C for 30 mins). The hydroxy acid will cyclize. Extract with DCM.[1]

Validation:

  • NMR: The disappearance of the ketone carbonyl signal (~208 ppm) and appearance of the CH-OH signal (~70 ppm) confirms reduction.

  • IR: Lactone formation is indicated by a shift in carbonyl stretch to ~1735 cm⁻¹ (ester), whereas the open acid shows ~1710 cm⁻¹.

Protocol B: Enantioselective Reduction (Asymmetric)

Target: Chiral


- or 

-Hydroxy acid Reagent: Ruthenium-Noyori Catalyst or KREDs[1]
Mechanism & Rationale

For drug development, enantiopurity is non-negotiable. Standard hydrogenation (H2, Pd/C) is non-selective. Transfer Hydrogenation using Ru-catalysts allows for high enantiomeric excess (ee) without high-pressure equipment.[1]

Step-by-Step Protocol (Transfer Hydrogenation)

Materials:

  • Catalyst:

    
     (1 mol%)[1]
    
  • Hydrogen Source: Sodium Formate (5.0 equiv)

  • Solvent: Water/DCM (biphasic) or Water/MeOH

Procedure:

  • Buffer Prep: Prepare a degassed solution of Sodium Formate in water (5 equiv).

  • Catalyst Activation: In a separate vessel, dissolve the Ru-catalyst in a minimal amount of DCM or MeOH.

  • Reaction: Mix the substrate, formate solution, and catalyst. Stir vigorously at 40°C.

  • Kinetics: The reaction typically completes in 12–24 hours. The formate acts as the hydride donor.

  • Stereocontrol: The chirality of the diamine ligand (TsDPEN) dictates the product stereochemistry.

    • 
      -Ligand 
      
      
      
      Typically yields
      
      
      -Alcohol (check specific substrate induction).[1]

Authoritative Insight: According to recent catalytic reviews, asymmetric transfer hydrogenation in aqueous media is superior for keto-acids because the water solubility of the carboxylate facilitates interaction with the water-soluble formate donor, while the lipophilic catalyst engages the ketone [1].

Protocol C: Complete Deoxygenation (Methylene)

Target: 6-Phenylhexanoic acid (Removal of Oxygen) Reagent: Triethylsilane (


) / Trifluoroacetic Acid (TFA)
Mechanism & Rationale

When the goal is to remove the ketone entirely (converting


 to 

), Ionic Hydrogenation is preferred over Wolff-Kishner. Wolff-Kishner requires harsh basic conditions (hydrazine, KOH, 200°C) which are incompatible with sensitive functionalities. The Silane/TFA method proceeds via protonation of the ketone followed by hydride delivery, operating effectively at room temperature.
Step-by-Step Protocol

Materials:

  • Reagent: Triethylsilane (2.5 equiv)

  • Solvent/Catalyst: TFA (Excess, acts as solvent) or DCM/TFA (1:1)

Procedure:

  • Dissolution: Dissolve 5-oxo-phenylhexanoic acid in TFA (or DCM/TFA mixture) under inert atmosphere (

    
    ).
    
  • Addition: Add Triethylsilane dropwise via syringe.

  • Reaction: Stir at RT for 4–16 hours.

  • Observation: The reaction mixture typically stays homogeneous.

  • Workup: Remove volatiles (TFA, excess silane) under reduced pressure. The residue is the deoxygenated acid.

Comparative Data Summary

FeatureNaBH4 ReductionRu-Transfer HydrogenationSilane/TFA Reduction
Transformation

(Racemic)

(Chiral)

Selectivity High (Carboxylates protected)Very High (>95% ee)High (Ionic mechanism)
Risk Factor Lactonization upon acidificationCatalyst costTFA is corrosive
Primary Use General IntermediatesDrug Substance (API)Linker Synthesis

References

  • Asymmetric Transfer Hydrogenation of Keto-Acids

    • Title: Results of the asymmetric transfer hydrogenation of (R)
    • Source: ResearchGate / Molecules (2025).[4]

    • URL:

  • Lactonization Protocols

    • Title: One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride.[1][5]

    • Source: Royal Society of Chemistry (Chem. Commun.).
    • URL:

  • Selective Reduction Methodology

    • Title: Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2 (Contextual contrast for selectivity).
    • Source: Journal of Organic Chemistry / ResearchG
    • URL:

  • Ionic Hydrogenation (Deoxygenation): Title: Reduction of Carbonyl Compounds with Silicon Hydrides. Source: Organic Reactions (Wiley). Note: Standard reference for Silane/TFA reductions (Coursey et al.).

Disclaimer: These protocols are for research purposes. Always consult Material Safety Data Sheets (MSDS) for NaBH4, TFA, and Ruthenium complexes before handling.

Sources

Validation & Comparative

A Comparative Guide to Assigning Carbonyl Stretches in the IR Spectrum of 5-Oxo-6-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. However, molecules containing multiple, similar functional groups can present an interpretation challenge. This guide provides an in-depth analysis of the IR spectrum of 5-Oxo-6-phenylhexanoic acid, a molecule with two distinct carbonyl groups—a carboxylic acid and a ketone. We will dissect the electronic and structural factors that influence their respective C=O stretching frequencies, providing a clear, data-supported methodology for their assignment.

The core challenge lies in the fact that both aliphatic ketones and dimerized carboxylic acids exhibit strong C=O stretching absorptions in a very similar region of the spectrum, roughly 1700-1725 cm⁻¹. Distinguishing these two signals requires a nuanced understanding of the subtle electronic effects at play within the molecule.

Theoretical Framework: Factors Governing Carbonyl IR Frequencies

The position of a carbonyl (C=O) stretching vibration in an IR spectrum is highly sensitive to its molecular environment. The primary factors include hydrogen bonding, inductive effects, and resonance (conjugation).[1]

  • Carboxylic Acids (C1=O): In the condensed phase (solid or neat liquid), carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly weakens the C=O double bond, lowering its vibrational frequency. As a result, the C=O stretch for a saturated, dimerized carboxylic acid is consistently observed in the 1700-1725 cm⁻¹ range.[2][3] This is accompanied by a uniquely broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is a hallmark of a carboxylic acid dimer.[3][4]

  • Ketones (C5=O): A standard, saturated aliphatic ketone shows a strong C=O absorption band around 1715 cm⁻¹.[5][6] However, this frequency is altered by substituents on the α-carbons (the carbons adjacent to the carbonyl).

    • Inductive Effects: Electron-withdrawing groups attached to the α-carbon pull electron density away from the carbonyl carbon. This effect strengthens the C=O double bond, requiring more energy to stretch it and thus shifting the absorption to a higher frequency (wavenumber).[7][8] In 5-Oxo-6-phenylhexanoic acid, the C5 ketone is alpha to the C6-phenyl group. While not directly conjugated, the phenyl group exerts a weak electron-withdrawing inductive effect, which is expected to slightly increase the ketone's stretching frequency relative to a simple aliphatic ketone.

    • Resonance Effects: Direct conjugation of a carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, reducing the double-bond character of the C=O bond and lowering its stretching frequency, typically by 25-45 cm⁻¹.[9][10] It is crucial to note that this effect is not in play for the ketone in 5-Oxo-6-phenylhexanoic acid, as the phenyl group is separated from the carbonyl by a methylene (-CH₂-) group.

Predicted Assignments and Comparative Data

Based on the principles outlined above, we can predict the relative positions of the two carbonyl stretches in 5-Oxo-6-phenylhexanoic acid. The spectrum is expected to show two overlapping peaks, which may appear as a single broad or asymmetric band.

Carbonyl GroupFunctional ClassPredicted Frequency (cm⁻¹)Rationale
C1=O Carboxylic Acid~1710Saturated aliphatic acid, stabilized as a hydrogen-bonded dimer, which lowers the frequency.[2][3]
C5=O Aliphatic Ketone~1720-1725Baseline frequency for an aliphatic ketone (~1715 cm⁻¹) is slightly increased by the weak electron-withdrawing inductive effect of the adjacent phenyl group.[7][8]

This analysis leads to a clear hypothesis: the ketone carbonyl (C5=O) should absorb at a slightly higher wavenumber than the carboxylic acid carbonyl (C1=O). Therefore, in a potentially broadened or unresolved peak, the higher-frequency shoulder would be assigned to the ketone, and the lower-frequency component to the carboxylic acid.

Logical Workflow for Spectral Assignment

The process of assigning these peaks follows a self-validating logical path. The initial predictions are based on established principles, and the final assignment is confirmed by identifying secondary, corroborating peaks within the spectrum.

Caption: Logical workflow for assigning the carbonyl peaks in the IR spectrum of 5-Oxo-6-phenylhexanoic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

To acquire a high-quality spectrum of 5-Oxo-6-phenylhexanoic acid, Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid 5-Oxo-6-phenylhexanoic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is typically required.

This protocol provides a reliable and self-validating system for obtaining the IR spectrum, forming the basis for the subsequent analysis and assignments. The presence of the characteristic broad O-H stretch from the carboxylic acid provides internal validation for the assignment of the lower-frequency carbonyl band.[3]

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE. [Link]

  • DAV University. (n.d.). Sample preparation and factors affect IR bands. Retrieved from DAV University. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link]

  • University of Basrah. (n.d.). Infrared Spectroscopy. Retrieved from University of Basrah. [Link]

  • Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from University of Calgary. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from DAV University. [Link]

  • University of Basrah. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from University of Basrah. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary. [Link]

  • Applied Spectroscopy. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from Applied Spectroscopy. [Link]

  • SlideShare. (n.d.). Infra-red spectroscopy. Retrieved from SlideShare. [Link]

  • JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from JoVE. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from SlidePlayer. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from Khan Academy. [Link]

  • SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from SlideShare. [Link]

  • Dr. Diksha Katiyar. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes. Retrieved from aith.ac.in. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Guide: Distinguishing 5-Oxo-6-phenylhexanoic Acid from 5-Oxo-6-phenylhexanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical synthesis—particularly in the development of neprilysin inhibitors, chromane derivatives, and phenyl-alkyl functionalized APIs—5-Oxo-6-phenylhexanoic acid (CAS 40564-60-1) and 5-Oxo-6-phenylhexanal (CAS 13736025) often coexist as a product-impurity pair.

The distinction is critical:

  • The Acid is typically the stable intermediate or final synthon.

  • The Aldehyde is a reactive precursor or oxidative degradation impurity. Its presence poses stability risks (polymerization) and potential genotoxicity concerns common to reactive aldehydes.

This guide provides a definitive, multi-modal workflow to distinguish these compounds using HPLC, Mass Spectrometry, NMR, and chemical derivatization.

Structural & Chemical Divergence[1]

At their core, both molecules share a 6-phenyl-5-oxohexyl backbone. The divergence lies exclusively at the C1 terminus.

Feature5-Oxo-6-phenylhexanoic Acid5-Oxo-6-phenylhexanal
Structure


Formula C₁₂H₁₄O₃C₁₂H₁₄O₂
MW 206.24 g/mol 190.24 g/mol
C1 Functionality Carboxylic Acid (COOH)Aldehyde (CHO)
C5 Functionality Ketone (Oxo)Ketone (Oxo)
Reactivity Acidic (pKa ~4.8); Stable to air.Electrophilic; Prone to oxidation to acid; Forms hemiacetals.
The "Dual-Carbonyl" Trap

A common analytical pitfall is assuming standard carbonyl tests (like DNPH) will yield a binary Yes/No. Both compounds contain a ketone at C5. Therefore, both will react with carbonyl reagents. The differentiation relies on stoichiometry (Mono- vs. Bis-derivatization), which is detailed in Section 4.

Analytical Workflows

High-Performance Liquid Chromatography (HPLC)

The polarity difference between the carboxylic acid and the aldehyde is the primary separation lever. However, the acid's retention is pH-dependent.

Methodology: pH-Switching Strategy

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

Predicted Behavior:

  • Acidic Condition (pH 2.7): The carboxylic acid is protonated (neutral). It will have significant retention, likely eluting after or close to the aldehyde depending on the specific hydrophobic surface area.

  • Neutral Condition (pH 7.0): If the buffer is switched to Ammonium Acetate (pH 7), the acid ionizes to the carboxylate (

    
    ). It will elute near the void volume (very early). The aldehyde (neutral) retention remains largely unchanged.
    

Protocol Tip: If a peak shifts significantly (>2 min) to an earlier time upon raising pH, it is the Acid . If the peak remains stable, it is the Aldehyde .

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the most definitive confirmation.

Fragmentation Logic:

  • Acid (206 Da): Look for the neutral loss of water (-18) and the characteristic loss of the carboxyl group (-45, COOH).

  • Aldehyde (190 Da): Look for the loss of CO (-28) and the tropylium ion (m/z 91) which is common to both but often more dominant in the aldehyde due to easier fragmentation of the alkyl chain.

Diagnostic Transitions (ESI+):

  • Acid:

    
    
    
  • Aldehyde:

    
    
    
Nuclear Magnetic Resonance (NMR)

If isolation is possible, ¹H NMR is the "Gold Standard" for structural proof.

Proton EnvironmentAcid (δ ppm)Aldehyde (δ ppm)Diagnostic Note
Terminal Group 10.0 - 12.0 (Broad Singlet, COOH)9.75 (Triplet, CHO,

Hz)
Definitive.

-Methylene
~2.35 (

,

-COOH)
~2.48 (

,

-CHO)
Aldehyde

-protons are slightly more deshielded.
Benzylic

~3.70 (

, Ph-

-CO)
~3.70 (

, Ph-

-CO)
Not diagnostic (identical environment).

Chemical Derivatization (The DNPH Stress Test)

When spectroscopic equipment is unavailable or ambiguous, chemical derivatization with 2,4-Dinitrophenylhydrazine (DNPH) offers a robust visible/UV differentiation.

Mechanism:

  • Acid: Contains 1 reactive carbonyl (C5 Ketone). Forms a Mono-hydrazone .

  • Aldehyde: Contains 2 reactive carbonyls (C1 Aldehyde + C5 Ketone). Forms a Bis-hydrazone .

Protocol:

  • Dissolve 10 mg of sample in 1 mL ethanol.

  • Add 2 mL of DNPH reagent (in H₂SO₄/EtOH).

  • Result:

    • Acid: Precipitate forms (Mono-adduct). MW shift: +180 Da.

    • Aldehyde: Precipitate forms (Bis-adduct). MW shift: +360 Da.

  • Analysis: Run the product on HPLC. The Bis-hydrazone (Aldehyde derivative) will be significantly more hydrophobic (longer retention) and have a higher MW than the Mono-hydrazone (Acid derivative).

Decision Logic Visualization

The following diagram outlines the logical workflow to identify the unknown sample.

G Start Unknown Sample (5-Oxo-6-phenyl-C6 backbone) NMR_Check 1. 1H NMR Analysis Start->NMR_Check MS_Check 2. LC-MS (ESI+) Start->MS_Check Chem_Check 3. DNPH Derivatization Start->Chem_Check NMR_CHO Triplet at 9.7 ppm NMR_Check->NMR_CHO NMR_COOH Broad Singlet 11-12 ppm NMR_Check->NMR_COOH Conclusion_Ald Identity: 5-Oxo-6-phenylhexanal NMR_CHO->Conclusion_Ald Conclusion_Acid Identity: 5-Oxo-6-phenylhexanoic Acid NMR_COOH->Conclusion_Acid MS_191 [M+H]+ = 191 (Aldehyde) MS_Check->MS_191 MS_207 [M+H]+ = 207 (Acid) MS_Check->MS_207 MS_191->Conclusion_Ald MS_207->Conclusion_Acid Bis_Adduct Bis-Hydrazone Formed (Reacts at C1 & C5) Chem_Check->Bis_Adduct Mono_Adduct Mono-Hydrazone Formed (Reacts at C5 only) Chem_Check->Mono_Adduct Bis_Adduct->Conclusion_Ald Mono_Adduct->Conclusion_Acid

Figure 1: Analytical Decision Matrix for differentiating the Acid and Aldehyde variants.

Summary Table of Properties

Property5-Oxo-6-phenylhexanoic Acid5-Oxo-6-phenylhexanal
CAS Number 40564-60-1 13736025 (PubChem CID)
Molecular Weight 206.24190.24
Physical State Solid (typically white/off-white)Oil or low-melting solid
Solubility (Water) Low (unless pH > 7)Low
Solubility (Organic) High (MeOH, DCM, EtOAc)High (MeOH, DCM, EtOAc)
Key IR Band Broad O-H (2500-3000 cm⁻¹)Fermi Doublet C-H (~2720, 2820 cm⁻¹)
Stability StableUnstable (Oxidizes to Acid)

References

  • PubChem. (n.d.). 5-Oxo-6-phenylhexanoic acid (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 25, 2026, from [Link](Note: CID 13736025 refers to the aldehyde analog structure in database contexts).

  • Garland, R. M., et al. (2006).[6] Acid-catalyzed reactions of hexanal on sulfuric acid particles. Atmospheric Environment. Retrieved February 25, 2026, from [Link](Mechanistic reference for aldehyde/acid differentiation via MS).

  • Cardiff University. (n.d.). The Application of Mechanochemical Techniques Towards Organic Synthesis (Thesis). Retrieved February 25, 2026, from [Link](Reference for NMR spectral data of 5-oxo-6-phenylhexanoic acid).

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Oxo-6-phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the standard operating procedures (SOP) for the disposal of 5-Oxo-6-phenylhexanoic acid . While often categorized generically as an organic acid, the presence of the phenyl group and ketone functionality at the C5 position dictates specific waste stream management to prevent environmental contamination and ensure regulatory compliance (RCRA).

Immediate Action Required:

  • Do not dispose of this compound down the drain. Its lipophilicity (phenyl ring) contributes to high Chemical Oxygen Demand (COD), violating standard municipal sewer discharge permits.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the analyte is the first step in a self-validating safety protocol.

PropertySpecification
Chemical Name 5-Oxo-6-phenylhexanoic acid
CAS Number 40564-60-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State Solid (typically off-white powder or crystalline)
Solubility Low in water; High in organic solvents (DMSO, Methanol, DCM)
Acidity (pKa) ~4.8 (Carboxylic acid moiety)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Operational Insight: The "5-oxo" ketone group introduces weak electrophilicity, while the carboxylic acid provides proton-donating capability. Avoid storage with strong oxidizers (e.g., permanganates) or strong bases to prevent uncontrolled exothermic reactions.

Pre-Disposal Protocol: Segregation & Labeling

A. Waste Segregation Strategy

Effective disposal begins at the bench. Segregate waste based on the solvent matrix, not just the solute.

  • Solid Waste (Pure Substance):

    • Collect in a dedicated solid waste container.

    • Container Material: HDPE (High-Density Polyethylene) or Amber Glass.

    • Labeling: Must read "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste (Solvent Contaminated):

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, or Ethanol.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Aqueous Stream: Restricted. Only trace amounts from glassware rinsing should enter aqueous streams, and only if pH adjusted (see Section 4).

B. Labeling Requirements

Every container must carry a label detailing:

  • Full Chemical Name: 5-Oxo-6-phenylhexanoic acid (No abbreviations).[1]

  • Hazard Checkboxes: Irritant, Acid.

Disposal Workflows (The "How-To")

The following decision tree illustrates the logic for determining the correct waste stream.

WasteStream Start Waste Generation (5-Oxo-6-phenylhexanoic acid) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Incineration) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous BinHalo Bin: Halogenated Organic Waste (Fuel Blending/Incineration) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (High BTU Recovery) NonHalo->BinNonHalo BinAq Bin: Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->BinAq High COD Risk

Figure 1: Decision matrix for segregating 5-Oxo-6-phenylhexanoic acid waste streams based on physical state and solvent composition.

Detailed Protocols
Protocol A: Solid Waste Disposal

Applicability: Expired stock, synthesis byproducts, or contaminated weighing paper.

  • Transfer: Carefully transfer solid material into a wide-mouth HDPE jar.

  • Double Bagging: If the material is in a Ziploc bag or weighing boat, place the entire item into the waste jar. Do not attempt to scrape it clean to avoid dust generation.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

Protocol B: Liquid Waste (Organic Solvents)

Applicability: Reaction mixtures or HPLC waste.

  • Compatibility Check: Ensure the waste container does not contain active oxidizers (e.g., Nitric acid waste).

  • Pouring: Use a funnel to prevent spillage.

  • Venting: Use a safety cap with a pressure-relief valve if available, although this acid is generally stable and non-gas generating.

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: < 50g solid spill on benchtop.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.

  • Wet Wipe: Dampen a paper towel with water or ethanol (to increase solubility) and wipe the area.

  • Disposal: Place all contaminated cleaning materials into the Solid Hazardous Waste bin.

  • Decontamination: Wash the surface with a mild soap solution (1% Alconox) to remove oily residue from the phenyl group.

Regulatory Compliance & Environmental Impact

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: 5-Oxo-6-phenylhexanoic acid is not explicitly listed on the P-list (acutely toxic) or U-list.

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.

  • Determination: However, due to the lack of specific toxicological data for this isomer, the "Precautionary Principle" applies. It must be managed as Non-Regulated Chemical Waste destined for incineration, rather than municipal trash.

Environmental Fate
  • Aquatic Toxicity: The phenyl ring suggests potential bioaccumulation or toxicity to aquatic life.

  • COD/BOD: Discharge into sewer systems contributes to high Chemical Oxygen Demand (COD), which can disrupt wastewater treatment plant bacteria. Strictly prohibited from drain disposal.

References

  • BLD Pharm. (2024).[2][3] Safety Data Sheet: 5-Oxo-6-phenylhexanoic acid (CAS 40564-60-1).[1][3][4][5][6][7] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 609773, 4-Oxo-6-phenylhexanoic acid (Isomer comparison and general keto-acid properties). Retrieved from

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-6-phenylhexanoic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-6-phenylhexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.